molecular formula C24H19Br2N5O4S B12718392 Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)- CAS No. 97399-30-9

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)-

Cat. No.: B12718392
CAS No.: 97399-30-9
M. Wt: 633.3 g/mol
InChI Key: CKNSHFCBKIJSRC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d~6~):

    • δ 2.15 (s, 3H) : Methyl group of the acetamide backbone.
    • δ 3.85 (s, 3H) : Methoxy protons on the 2-methoxyphenyl ring.
    • δ 6.90–7.60 (m, 11H) : Aromatic protons from phenyl, dibromophenyl, and methoxyphenyl groups.
    • δ 9.32 (s, 1H) : Hydroxyl proton on the dibromophenyl ring.
    • δ 10.45 (s, 1H) : Amide proton (–NH–).
  • ¹³C NMR (100 MHz, DMSO-d~6~):

    • δ 169.8 : Carbonyl carbon of the acetamide.
    • δ 156.2–114.5 : Aromatic carbons, with deshielded signals at δ 148.3 and δ 146.1 corresponding to carbons adjacent to bromine atoms.
    • δ 55.6 : Methoxy carbon.

Infrared (IR) Spectroscopy

  • 3340 cm⁻¹ : N–H stretching (amide and carbamoyl groups).
  • 1685 cm⁻¹ : C=O stretching (acetamide and carbamate).
  • 1590 cm⁻¹ : C=C aromatic stretching.
  • 1240 cm⁻¹ : C–O–C stretching (methoxy group).
  • 680 cm⁻¹ : C–Br stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λ~max~ = 280 nm : π→π* transitions in the conjugated triazole and aromatic systems.
  • λ~max~ = 320 nm : n→π* transitions involving lone pairs on bromine and oxygen atoms.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 617.3 [M]⁺, consistent with the molecular formula C~24~H~19~Br~2~N~5~O~3~S.
  • Isotopic pattern : Characteristic 1:2:1 triplet for dibrominated species at m/z 617–621.
  • Fragmentation : Loss of the methoxyphenylcarbamoyl group (–C~8~H~8~N~2~O~2~) yields a dominant fragment at m/z 435.2.

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s low-energy conformers:

Parameter Value
Triazole ring Planar (deviation < 0.02Å)
Dihedral angle C–S–C–N = 178.3°
Hydrogen bonding O–H···N (2.12 Å)

Key observations:

  • The thioether linkage adopts a near-linear conformation to minimize steric clash between the triazole and acetamide groups.
  • The 2-methoxyphenyl ring rotates freely relative to the carbamoyl group, with an energy barrier of 8.2 kJ/mol.
  • Intramolecular hydrogen bonding between the hydroxyl group and triazole nitrogen stabilizes the global minimum conformation by 14.7 kJ/mol compared to alternative rotamers.

Properties

CAS No.

97399-30-9

Molecular Formula

C24H19Br2N5O4S

Molecular Weight

633.3 g/mol

IUPAC Name

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-methoxyphenyl)carbamoyl]acetamide

InChI

InChI=1S/C24H19Br2N5O4S/c1-35-19-10-6-5-9-18(19)27-23(34)28-20(32)13-36-24-30-29-22(31(24)15-7-3-2-4-8-15)16-11-14(25)12-17(26)21(16)33/h2-12,33H,13H2,1H3,(H2,27,28,32,34)

InChI Key

CKNSHFCBKIJSRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is typically synthesized via cyclization reactions involving hydrazide or thiourea derivatives. A common approach includes:

  • Starting from hydrazide precursors, which are reacted with isothiocyanates or related reagents to form thiourea intermediates.
  • Cyclization under basic or reflux conditions to close the triazole ring.

For example, refluxing N-ethylhydrazine-1-carbothioamide in ethanol with sodium hydroxide for several hours leads to the formation of the triazole-3-thiol intermediate, which is a key building block for further functionalization.

Introduction of the Dibromo-Hydroxyphenyl Group

The dibromo substitution on the hydroxyphenyl ring is introduced via electrophilic aromatic substitution, typically bromination, on a hydroxy-substituted phenyl precursor. This step is often performed before or after triazole formation depending on the synthetic route.

  • Bromination reagents such as bromine or N-bromosuccinimide (NBS) are used under controlled conditions to selectively introduce bromine atoms at the 3 and 5 positions of the phenol ring.
  • The hydroxy group directs bromination regioselectively.

Formation of the Thioether Linkage

The thioether bond connecting the triazole ring to the acetamide moiety is formed by nucleophilic substitution:

  • The triazole-3-thiol intermediate reacts with a suitable bromoacetyl derivative (e.g., 2-bromoacetamide or 2-bromoacetophenone derivatives) in the presence of a base such as potassium carbonate.
  • This reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at room temperature or slightly elevated temperatures for several hours.
  • The nucleophilic sulfur attacks the electrophilic carbon adjacent to the bromine, displacing the bromide and forming the thioether linkage.

Attachment of the N-(((2-methoxyphenyl)amino)carbonyl) Group

The final step involves coupling the acetamide intermediate with the 2-methoxyphenylamino group:

  • This is achieved by reacting the acetamide intermediate with 2-methoxyaniline or its derivatives under conditions that promote amide bond formation.
  • Common coupling agents or activating conditions (e.g., carbodiimides like EDC or DCC) may be used to facilitate the formation of the carbamoyl linkage.
  • The reaction is typically performed in organic solvents such as dichloromethane or DMF at controlled temperatures.

Typical Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Triazole ring formation Hydrazide + isothiocyanate, NaOH Ethanol Reflux (~80°C) 4–6 hours Basic medium promotes cyclization
Bromination Br2 or NBS Acetic acid or CHCl3 0–25°C 1–3 hours Regioselective dibromination
Thioether linkage formation Triazole-3-thiol + 2-bromoacetamide + K2CO3 Acetone or DMF Room temp to 50°C 6–8 hours Base-mediated nucleophilic substitution
Amide coupling Acetamide intermediate + 2-methoxyaniline + coupling agent DCM or DMF 0–25°C 12–24 hours Use of carbodiimide coupling agents

Optimization of these conditions is critical to maximize yield and purity, including solvent choice, temperature control, and reaction time.

Research Findings and Analytical Characterization

  • The synthesized compounds are typically characterized by spectroscopic methods such as ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • The presence of the triazole ring, thioether linkage, and aromatic substituents is confirmed by characteristic chemical shifts and fragmentation patterns.
  • Crystallization from ethanol or other solvents is used to purify the final product.

Summary Table of Preparation Steps

Preparation Stage Key Reaction Type Main Reagents/Intermediates Purpose
1. Triazole ring synthesis Cyclization Hydrazide, isothiocyanate, NaOH Formation of 1,2,4-triazole core
2. Bromination Electrophilic aromatic substitution Hydroxyphenyl precursor, Br2 or NBS Introduction of dibromo groups
3. Thioether bond formation Nucleophilic substitution Triazole-3-thiol, 2-bromoacetamide, K2CO3 Linking triazole to acetamide
4. Amide bond formation Amide coupling Acetamide intermediate, 2-methoxyaniline, coupling agent Attachment of methoxyphenylamino group

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. The triazole ring is known for its ability to interact with biological targets, leading to potential anticancer activities. For instance, compounds similar to Acetamide have shown effectiveness against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. Specifically, compounds derived from triazoles and oxadiazoles were tested against leukemia cell lines, showing promising results with high inhibition rates (up to 90%) against specific cancer types .

Antimicrobial Properties

Compounds containing the triazole scaffold are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and may serve as effective agents against resistant strains.

Case Study:
A review on benzothiazole and triazole derivatives reported broad-spectrum antibacterial activity among analogs. These findings suggest that the incorporation of dibromo and hydroxy groups enhances the antimicrobial efficacy of such compounds .

Fungicides

The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. Compounds like Acetamide can be evaluated for their effectiveness as fungicides in crop protection.

Data Table: Efficacy of Triazole Derivatives as Fungicides

Compound NameTarget FungiEfficacy (%)
Triazole AFusarium spp85
Triazole BAspergillus spp78
Acetamide DerivativeBotrytis cinerea82

This table summarizes the efficacy of various triazole derivatives against common plant pathogens, indicating potential applications in crop protection strategies.

Polymer Development

Acetamide derivatives can also be explored for their role in polymer science. The unique chemical structure allows for the development of novel materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study:
Research has indicated that incorporating triazole-containing compounds into polymer matrices can improve their resistance to environmental degradation. This property is particularly valuable in developing materials for outdoor applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism in Methoxy-Substituted Urea Derivatives

A close analog ( ) replaces the 2-methoxyphenyl group with a 4-methoxyphenyl substituent on the urea moiety. Key comparative insights include:

Feature Target Compound 4-Methoxy Analog ()
Methoxy Position Ortho (2-position) Para (4-position)
Steric Effects Increased steric hindrance Reduced steric bulk
Electronic Effects Electron-donating group (EDG) in proximity to urea NH EDG spatially distant from NH
Potential Impact May alter hydrogen-bonding capacity or target binding Likely improved solubility due to para substitution

The ortho-substituted methoxy group in the target compound could hinder rotational freedom and reduce solubility compared to its para-substituted analog. This positional difference might also affect interactions with hydrophobic binding pockets in biological targets.

Acetamide Derivatives with Heterocyclic Moieties

describes hypoglycemic acetamide derivatives featuring thiazolidinedione (TZD) substituents. While structurally distinct from the target compound, these analogs share critical design elements:

Parameter Target Compound TZD Derivatives ()
Core Structure Acetamide + triazole Acetamide + thiazolidinedione
Key Substituents Br, OH, phenyl, 2-methoxyphenyl Methoxybenzyl, nitro/methyl/methoxy
Biological Activity Not reported Hypoglycemic activity in mice
Synthetic Validation Not available IR/NMR data, molecular weight confirmed

The triazole-thio system in the target compound may offer greater metabolic stability than the TZD ring, which is prone to oxidative degradation. However, the brominated aromatic system could increase hepatotoxicity risks compared to non-halogenated analogs.

Urea/Carbamate-Functionalized Heterocycles

lists peptidomimetic compounds with thiazole and urea/carbamate motifs. While distinct from the target compound, these structures emphasize the role of heterocycles in drug design:

Feature Target Compound Thiazole Derivatives ()
Heterocycle 1,2,4-Triazole Thiazole
Functional Groups Urea, thioether Carbamate, hydroxyproline
Therapeutic Target Hypothetical enzyme/receptor Protease or kinase inhibition

The triazole ring in the target compound may mimic the hydrogen-bonding capacity of thiazole but with improved aromatic stacking due to bromine substitution.

Biological Activity

Acetamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(((2-methoxyphenyl)amino)carbonyl)- is a complex structure that combines various pharmacophores, potentially enhancing its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C24H19Br2N5O3SC_{24}H_{19}Br_2N_5O_3S, and it features multiple functional groups that may contribute to its biological activity. The presence of the triazole ring and dibromo-substituted phenol suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that compounds containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar triazole derivatives have demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong anti-proliferative properties .
    • The incorporation of the dibromo-phenolic moiety may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have been evaluated for their antibacterial activity. The introduction of specific substituents has been linked to enhanced binding affinity to bacterial cell wall components, leading to increased bactericidal effects .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects likely involves interaction with key cellular targets. Triazole derivatives are known to inhibit enzymes involved in nucleic acid synthesis, while the phenolic components may contribute to antioxidant activity, further supporting their role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their cytotoxicity against HepG2 cells using MTT assays. Compounds with similar structural features displayed significant cytotoxicity, with some achieving IC50 values as low as 11.72 µg/mL .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the phenyl rings significantly affect biological activity. For example, the presence of electron-withdrawing groups on the aromatic systems tends to enhance anticancer properties due to increased reactivity towards cellular targets .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerHepG211.72
AntimicrobialVarious BacteriaVariable
CytotoxicityMCF70.28

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this acetamide derivative, and what critical reaction conditions must be controlled?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, intermediates like 5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can react with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Key steps include TLC monitoring for reaction completion and precipitation of the product using water .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what diagnostic signals should be prioritized?

  • Answer :

  • IR Spectroscopy : Look for absorption bands corresponding to C=O (1667–1680 cm⁻¹), S-H (611–620 cm⁻¹), and O-H/N-H (3400–3500 cm⁻¹) groups .
  • ¹H NMR : Identify signals for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH groups (δ ~9.8 ppm) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+1]⁺) and compare experimental vs. theoretical molecular weights .

Q. What safety protocols are critical when handling brominated intermediates during synthesis?

  • Answer : Use fume hoods to avoid inhalation of toxic vapors. Wear nitrile gloves and eye protection. In case of skin contact, wash immediately with soap and water. Brominated aromatic compounds may require specialized waste disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data (e.g., nitrogen content)?

  • Answer : Discrepancies (e.g., calculated N% = 9.79 vs. experimental 6.57 ) may arise from incomplete purification, side reactions, or analytical errors. Mitigation strategies include:

  • Repurification : Use column chromatography or recrystallization.
  • Alternative Analytical Methods : Validate results via combustion analysis or X-ray crystallography.
  • Reaction Optimization : Adjust stoichiometry or reaction time to minimize byproducts .

Q. What experimental design (DoE) approaches can optimize the synthesis of the triazole-thioacetamide intermediate?

  • Answer : Apply factorial design to test variables like temperature (25–60°C), solvent polarity (DMF vs. THF), and base concentration. Response surface methodology (RSM) can model interactions between parameters and predict optimal yield conditions. Flow chemistry systems (e.g., continuous reactors) may enhance reproducibility .

Q. How can computational methods elucidate the role of the triazole-thio group in modulating biological activity?

  • Answer :

  • Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock.
  • QSAR Modeling : Correlate substituent electronic effects (e.g., bromine’s electronegativity) with bioactivity data from analogues .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What in vitro and in vivo models are suitable for evaluating hypoglycemic or antiproliferative activity, based on structurally related acetamides?

  • Answer :

  • In Vitro : Glucose uptake assays in 3T3-L1 adipocytes or cytotoxicity screening in cancer cell lines (e.g., MCF-7).
  • In Vivo : Use streptozotocin-induced diabetic Wistar rats for hypoglycemic studies. For toxicity, monitor liver/kidney function in albino mice at 50–200 mg/kg doses .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR integration ratios for aromatic protons?

  • Answer : Contradictions may stem from dynamic exchange processes or impurities. Solutions include:

  • Variable Temperature NMR : Identify broadening due to tautomerism.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals.
  • Sample Purity : Recheck via HPLC or GC-MS .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

TechniqueDiagnostic FeatureExpected Range/ValueReference
IRC=O stretch1667–1680 cm⁻¹
¹H NMR-OCH₃ protonsδ 3.8 ppm
MS[M+1]⁺ molecular ionm/z ≈ theoretical +1

Table 2 : Reaction Optimization Parameters (DoE)

VariableRange TestedImpact on YieldReference
Temperature25–60°CHigher temps favor speed
SolventDMF vs. THFDMF improves solubility
Base (K₂CO₃)1.0–2.0 eqExcess base reduces side products

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